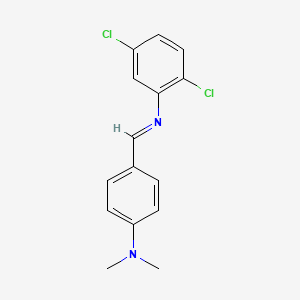
alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine is an organic compound characterized by its distinct chemical structure, which includes a dichlorophenyl group and a dimethyl-P-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine typically involves the reaction of 2,5-dichloroaniline with N,N-dimethyl-P-toluidine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal catalyst, to facilitate the formation of the imino linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Indole Derivatives: Compounds with an indole nucleus, which exhibit a wide range of biological activities.
Uniqueness
Alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorophenyl group and imino linkage differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
41616-21-1 |
|---|---|
Molecular Formula |
C15H14Cl2N2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14Cl2N2/c1-19(2)13-6-3-11(4-7-13)10-18-15-9-12(16)5-8-14(15)17/h3-10H,1-2H3 |
InChI Key |
WPONCOUMKNSQJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















